molecular formula C23H24N2O4S B3456568 2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide

Cat. No. B3456568
M. Wt: 424.5 g/mol
InChI Key: IDEKRZMONFOHDO-UHFFFAOYSA-N
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Description

2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide is an organic compound. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .


Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular formula of 2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide is C19H24N2O3S . The structure is composed of a benzamide core with various functional groups attached.


Chemical Reactions Analysis

Benzylamines, such as 2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide, can undergo a variety of chemical reactions. For instance, they can undergo a visible-light-driven photoredox-catalyzed nonaqueous oxidative C-N cleavage to provide 2° amides . They can also be converted to other functional groups .


Physical And Chemical Properties Analysis

Benzamides, including 2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide, are generally solids at room temperature. They have high boiling points and are slightly soluble in water .

Safety and Hazards

Benzamides, such as 2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide, can cause skin irritation and serious eye damage. They may also cause an allergic skin reaction .

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-29-20-14-12-18(13-15-20)16-24-23(26)21-10-6-7-11-22(21)25(30(2,27)28)17-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEKRZMONFOHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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